molecular formula C10H12N2O3 B12002765 Ethyl[(3-aminophenyl)amino](oxo)acetate CAS No. 7402-43-9

Ethyl[(3-aminophenyl)amino](oxo)acetate

Cat. No.: B12002765
CAS No.: 7402-43-9
M. Wt: 208.21 g/mol
InChI Key: OKLRIUSQOWPSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(3-aminophenyl)aminoacetate is an organic compound with the molecular formula C10H12N2O3 It is a derivative of aniline, where the amino group is substituted with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(3-aminophenyl)aminoacetate typically involves the reaction of 3-nitroaniline with ethyl oxalyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of ethyl(3-aminophenyl)aminoacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reducing agents and solvents to optimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl(3-aminophenyl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl(3-aminophenyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl(3-aminophenyl)aminoacetate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl(3-aminophenyl)aminoacetate can be compared with other similar compounds, such as:

    Ethyl(4-aminophenyl)aminoacetate: Similar structure but with the amino group at the para position.

    Methyl(3-aminophenyl)aminoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl(3-nitrophenyl)aminoacetate: Similar structure but with a nitro group instead of an amino group.

These compounds share similar chemical properties but may differ in their reactivity and applications

Biological Activity

Ethyl(3-aminophenyl)aminoacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

Ethyl(3-aminophenyl)aminoacetate can be represented by the following structural formula:

C11H14N2O3\text{C}_\text{11}\text{H}_\text{14}\text{N}_\text{2}\text{O}_\text{3}

The compound features an ethyl ester group, an amino group, and an oxo functional group, which contribute to its reactivity and biological properties.

Research indicates that compounds similar to ethyl(3-aminophenyl)aminoacetate may interact with various biological targets, including enzymes involved in metabolic pathways and receptors linked to cellular signaling. Notably, the compound's potential as a histone deacetylase (HDAC) inhibitor has been highlighted in several studies. HDACs play a crucial role in gene expression regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of ethyl(3-aminophenyl)aminoacetate. In vitro assays demonstrated that the compound exhibits significant antibacterial activity against a range of pathogens. For example:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values indicate effective inhibition.
  • Escherichia coli : The compound showed promising activity with lower MIC values compared to standard antibiotics.

These findings suggest that ethyl(3-aminophenyl)aminoacetate could serve as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies have shown that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. In particular:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Significant reduction in cell viability was observed at specific concentrations, indicating dose-dependent cytotoxic effects.

Case Studies

  • In Vivo Studies : A study assessed the efficacy of ethyl(3-aminophenyl)aminoacetate in a murine model of bacterial infection. Results indicated a reduction in bacterial load and improved survival rates compared to untreated controls.
  • Combination Therapy : Research explored the synergistic effects of ethyl(3-aminophenyl)aminoacetate when used in combination with existing antibiotics. Enhanced antibacterial activity was noted, suggesting potential for combination therapies in resistant infections.

Data Summary

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC values < 10 µg/mL)
AntimicrobialEscherichia coliEffective at low concentrations
AnticancerMCF-7Reduced viability (IC50 = 15 µM)
AnticancerHeLaInduced apoptosis (caspase activation observed)

Properties

CAS No.

7402-43-9

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-(3-aminoanilino)-2-oxoacetate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2,11H2,1H3,(H,12,13)

InChI Key

OKLRIUSQOWPSHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.